molecular formula C21H27N3O4 B2777093 N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-N'-[(4-methoxyphenyl)methyl]ethanediamide CAS No. 953006-85-4

N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-N'-[(4-methoxyphenyl)methyl]ethanediamide

Cat. No.: B2777093
CAS No.: 953006-85-4
M. Wt: 385.464
InChI Key: OTDQSJPGBBSGFR-UHFFFAOYSA-N
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Description

N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-N'-[(4-methoxyphenyl)methyl]ethanediamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a furan ring, a piperidine ring, and an oxalamide group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-N'-[(4-methoxyphenyl)methyl]ethanediamide typically involves multiple steps, starting with the preparation of the furan-2-ylmethyl piperidine intermediate. This intermediate is then reacted with 4-methoxybenzyl oxalyl chloride under controlled conditions to form the final oxalamide product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC), would be employed to monitor the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-N'-[(4-methoxyphenyl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The oxalamide group can be reduced to form corresponding amines.

    Substitution: The methoxy group on the benzyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the oxalamide group can produce primary or secondary amines.

Scientific Research Applications

N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-N'-[(4-methoxyphenyl)methyl]ethanediamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-N'-[(4-methoxyphenyl)methyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • N1-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-(4-chlorobenzyl)oxalamide
  • N1-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-(4-fluorobenzyl)oxalamide
  • N1-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-(4-nitrobenzyl)oxalamide

Uniqueness

N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-N'-[(4-methoxyphenyl)methyl]ethanediamide is unique due to the presence of the methoxy group on the benzyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent or a chemical intermediate in various synthetic processes.

Properties

IUPAC Name

N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-N'-[(4-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4/c1-27-18-6-4-16(5-7-18)13-22-20(25)21(26)23-14-17-8-10-24(11-9-17)15-19-3-2-12-28-19/h2-7,12,17H,8-11,13-15H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTDQSJPGBBSGFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C(=O)NCC2CCN(CC2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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